3-[(4-Fluorophenyl)sulfonyl]propanoic acid

Catalog No.
S710295
CAS No.
682760-24-3
M.F
C9H9FO4S
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Fluorophenyl)sulfonyl]propanoic acid

CAS Number

682760-24-3

Product Name

3-[(4-Fluorophenyl)sulfonyl]propanoic acid

IUPAC Name

3-(4-fluorophenyl)sulfonylpropanoic acid

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

AUOJGJQMJQUYSP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)O

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)O

3-[(4-Fluorophenyl)sulfonyl]propanoic acid is a specialized building block used in medicinal and process chemistry. It combines a propanoic acid handle for amide coupling or further derivatization, a stable sulfonyl linker, and a 4-fluorophenyl group. The sulfonyl group acts as a key hydrogen-bond acceptor and provides structural rigidity, while the para-fluoro substitution is a critical design element for modulating electronic properties and enhancing metabolic stability in downstream compounds. These features make it a strategic choice as an intermediate in the synthesis of complex, high-value molecules.

Substituting this compound with its non-fluorinated analog, 3-(phenylsulfonyl)propanoic acid, is often unviable for performance-critical applications. The para-fluoro group is not a trivial substitution; it strategically blocks a primary site of metabolic oxidation (para-hydroxylation) on the phenyl ring. This blockage can significantly increase the in-vivo half-life and bioavailability of derivative drug candidates. Furthermore, the electron-withdrawing nature of fluorine alters the electronic properties of the entire sulfonylphenyl moiety, which can be crucial for specific binding interactions with biological targets. Therefore, replacing this compound with a non-fluorinated version would discard key, designed-in pharmacokinetic and pharmacodynamic advantages.

Precursor Suitability: Enables More Efficient Synthesis of High-Value Pharmaceutical Intermediates

In the synthesis of precursors for the drug Bicalutamide, a route utilizing a closely related analog, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, is described as more advantageous for product cost and efficiency compared to alternative pathways. This highlights the value of the (4-fluorophenyl)sulfonyl core. For context, an alternative sulfinate reaction route cited in prior art for a similar transformation proceeds with a modest yield of only 31%, indicating that selection of the correct aryl sulfonyl precursor is critical for process viability.

Evidence DimensionSynthesis Route Efficiency
Target Compound DataRoute described as 'more advantageous' for 'product cost and efficiency' for a structurally related precursor.
Comparator Or BaselineAlternative sulfinate reaction with protected halohydrine and epoxy esters (US 2003/0073742).
Quantified DifferenceImplied significant improvement over the comparator's 31% yield.
ConditionsSynthesis of a key intermediate for the drug Bicalutamide.

This evidence directly links the use of this specific structural motif to improved yield and cost-efficiency in multi-step pharmaceutical synthesis.

Processability Advantage: Delivers Crystalline Intermediates for Simplified Purification

A key process advantage noted for the downstream intermediate derived from the (4-fluorophenyl)sulfonyl moiety is its physical form. The resulting 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid is a crystalline compound that can be easily purified by crystallization. The patent emphasizes that the high purity of this intermediate directly results in a high purity of the final target molecule. This contrasts with many chemical intermediates that may be oils or amorphous solids requiring more complex and costly purification methods like column chromatography.

Evidence DimensionPhysical Form & Purifiability
Target Compound DataDownstream intermediate is a crystalline solid that is 'easily purified by crystallization'.
Comparator Or BaselineImplicit comparison to non-crystalline or oily intermediates requiring chromatographic purification.
Quantified DifferenceQualitative but significant: enables purification by crystallization instead of chromatography.
ConditionsIsolation and purification of a pharmaceutical intermediate at process scale.

Procuring a building block that leads to crystalline intermediates can significantly reduce manufacturing costs and complexity by simplifying purification and handling.

Designed for Metabolic Stability: Blocking Metabolic Liabilities via Para-Fluorination

The para-fluoro substituent provides a distinct, non-negotiable advantage over the non-fluorinated analog, 3-(phenylsulfonyl)propanoic acid. Phenyl rings are susceptible to metabolic degradation via para-hydroxylation by cytochrome P450 enzymes. The high strength of the C-F bond effectively blocks this metabolic pathway. This makes building blocks like 3-[(4-Fluorophenyl)sulfonyl]propanoic acid a strategic choice in drug discovery to design derivative compounds with potentially longer in-vivo half-lives and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Evidence DimensionMetabolic Lability at the Para-Position
Target Compound DataPara-position is blocked by a metabolically stable C-F bond.
Comparator Or Baseline3-(Phenylsulfonyl)propanoic acid (CAS 10154-71-9)
Quantified DifferenceQualitative but critical difference in metabolic pathway availability.
ConditionsIn vivo or in vitro metabolic assays of downstream drug candidates.

For medicinal chemistry programs, selecting this fluorinated precursor from the start helps design out a common metabolic failure point, saving time and resources.

Efficient Precursor for High-Purity Pharmaceutical Manufacturing

This compound is the right choice when developing a scalable synthesis for a high-value active pharmaceutical ingredient where final purity and process efficiency are critical cost drivers. Its use is justified by its ability to form crystalline, easily purifiable intermediates, potentially leading to higher overall process yields compared to alternative building blocks.

Core Scaffold for Metabolically Stable Drug Candidates

In medicinal chemistry and drug discovery, this reagent should be prioritized when the goal is to synthesize compounds with enhanced pharmacokinetic profiles. The integrated 4-fluoro group serves to block a common site of metabolic oxidation, making it a superior choice over non-fluorinated analogs for developing candidates with potentially longer biological half-lives.

XLogP3

0.8

Wikipedia

3-[(4-fluorophenyl)sulfonyl]propanoic acid

Dates

Last modified: 08-15-2023

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